molecular formula C7H14ClN B2690629 1-(Cyclopropylmethyl)cyclopropanamine hydrochloride CAS No. 2197061-65-5

1-(Cyclopropylmethyl)cyclopropanamine hydrochloride

Cat. No.: B2690629
CAS No.: 2197061-65-5
M. Wt: 147.65
InChI Key: RJJGWCHGSXMIKH-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a hydrochloride salt of 1-(cyclopropylmethyl)cyclopropanamine, which is characterized by the presence of cyclopropyl groups attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)cyclopropanamine hydrochloride typically involves the following steps:

    Curtius Degradation: The process begins with the Curtius degradation of a suitable precursor, such as an acid or an azide. This step involves the conversion of the precursor into an isocyanate intermediate.

    N-Boc Protection: The isocyanate intermediate is then subjected to N-Boc protection to form N-Boc-protected 1-(cyclopropylmethyl)cyclopropanamine.

    Hydrochloride Formation: Finally, the N-Boc-protected amine is treated with hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To ensure consistent production and scalability.

    Purification Steps: Such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Imines or oxides.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various cyclopropyl derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Modulating the activity of enzymes or receptors.

    Altering Molecular Pathways: Affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Uniqueness: 1-(Cyclopropylmethyl)cyclopropanamine hydrochloride is unique due to its specific cyclopropylmethyl substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(cyclopropylmethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7(3-4-7)5-6-1-2-6;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJGWCHGSXMIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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